molecular formula C9H8N3NaO7 B566013 3,5-Dinitro-L-tyrosine Sodium Salt CAS No. 502481-30-3

3,5-Dinitro-L-tyrosine Sodium Salt

Cat. No. B566013
M. Wt: 293.167
InChI Key: SDPPRYPYKFDRGM-JEDNCBNOSA-M
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Description

3,5-Dinitro-L-tyrosine Sodium Salt is a derivative of tyrosine . It is used as an artificial substrate and has zero activity relative to tyrosine as a substrate for tyrosine aminotransferase .


Molecular Structure Analysis

The molecular weight of 3,5-Dinitro-L-tyrosine Sodium Salt is 293.17 and its formula is C9H8N3NaO7 .


Physical And Chemical Properties Analysis

3,5-Dinitro-L-tyrosine Sodium Salt appears as a light yellow to yellow to orange powder or crystal . The specific rotation [a]20/D is +9.5 to +11.5 deg (C=1, 1mol/L HCl) .

Scientific Research Applications

  • Enzymatic Activity and Transamination : A study by Soffer, Hechtman, and Savage (1973) discusses an enzyme catalyzing the transamination of various tyrosines, including 3,5-Dinitro-L-tyrosine, indicating its potential application in studying specific enzymatic activities and interactions (Soffer, Hechtman, & Savage, 1973).

  • Stereochemical Analysis in Biochemistry : Vederas, Reingold, and Sellers (1979) explored the stereochemistry of sodium borohydride reduction of tyrosine decarboxylase, which can be related to understanding the molecular structure and function of enzymes and substrates involving 3,5-Dinitro-L-tyrosine (Vederas, Reingold, & Sellers, 1979).

  • Heat-resistant Explosives in Aerospace : Zhang et al. (2019) investigated Sodium and Potassium 3,5-Dinitro-4-hydropyrazolate salts, showcasing their potential as super-heat-resistant explosives, possibly implicating similar applications for 3,5-Dinitro-L-tyrosine Sodium Salt in aerospace and drilling applications (Zhang et al., 2019).

  • Neuroscience and Pharmacology : Sun et al. (1998) synthesized enantiomers of 3,5-Dinitro-o-tyrosine as AMPA receptor antagonists, indicating the application of similar compounds in neurological research and drug development (Sun et al., 1998).

  • Thyroid Research : Green (1968) examined the effect of various tyrosine derivatives, including 3,5-Dinitro- L-tyrosine, on deiodination of diiodo-L-tyrosine in thyroid research, demonstrating its utility in understanding thyroid function and disorders (Green, 1968).

  • Energetic Materials Synthesis : Haiges et al. (2015) focused on the synthesis and characterization of 3,5-Dinitro-1,2,4-triazolates, which are used in energetic materials, pointing towards the potential use of 3,5-Dinitro-L-tyrosine Sodium Salt in similar applications (Haiges, Bélanger‐Chabot, Kaplan, & Christe, 2015).

  • Lanthanide Chelation in Protein Study : Marinetti, Snyder, and Sykes (1976) explored the nitration of tyrosine for introducing lanthanide chelating sites in proteins, which could be relevant for studying protein structures using 3,5-Dinitro-L-tyrosine derivatives (Marinetti, Snyder, & Sykes, 1976).

Safety And Hazards

When handling 3,5-Dinitro-L-tyrosine Sodium Salt, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

sodium;(2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O7.Na/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19;/h2-3,5,13H,1,10H2,(H,14,15);/q;+1/p-1/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPPRYPYKFDRGM-JEDNCBNOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C[C@@H](C(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N3NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659757
Record name Sodium (2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dinitro-L-tyrosine Sodium Salt

CAS RN

502481-30-3
Record name Sodium (2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
J Elks, GJ Waller - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… A solution of 3 : 5-dinitroL-tyrosine sodium salt (trihydrate; 34.7 g.) in warm S~-sulphuric acid (400 cc) was cooled rapidly with shaking to precipitate the sulphate in a finely divided state. …
Number of citations: 0 pubs.rsc.org

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